3-(2-Hydroxycyclopentyl)propanenitrile
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Overview
Description
3-(2-Hydroxycyclopentyl)propanenitrile is an organic compound characterized by the presence of both a hydroxy group (-OH) and a nitrile group (-CN) attached to a cyclopentyl ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(2-Hydroxycyclopentyl)propanenitrile can be synthesized through the nucleophilic addition of hydrogen cyanide (HCN) to a suitable carbonyl compound, such as a cyclopentanone derivative. The reaction typically involves the following steps:
Formation of the Cyanohydrin: The carbonyl compound reacts with HCN in the presence of a base, such as sodium cyanide (NaCN), to form the corresponding cyanohydrin.
Hydrolysis: The cyanohydrin is then hydrolyzed under acidic or basic conditions to yield the desired hydroxynitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-Hydroxycyclopentyl)propanenitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxy group can participate in substitution reactions, such as esterification with carboxylic acids or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, or other oxidizing agents under acidic or basic conditions.
Reduction: LiAlH4 or other reducing agents under anhydrous conditions.
Substitution: Carboxylic acids, acyl chlorides, or other electrophiles in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary amine.
Substitution: Formation of esters or other substituted derivatives.
Scientific Research Applications
3-(2-Hydroxycyclopentyl)propanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including as a precursor to pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Hydroxycyclopentyl)propanenitrile involves its interaction with various molecular targets and pathways. For example, the nitrile group can act as a nucleophile, participating in reactions with electrophilic centers in biological molecules. The hydroxy group can form hydrogen bonds, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-2-methylpropanenitrile: Similar structure but with a methyl group instead of a cyclopentyl ring.
3-Hydroxypropanenitrile: Lacks the cyclopentyl ring, making it less sterically hindered.
Uniqueness
3-(2-Hydroxycyclopentyl)propanenitrile is unique due to the presence of both a hydroxy group and a nitrile group on a cyclopentyl ring
Properties
IUPAC Name |
3-(2-hydroxycyclopentyl)propanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c9-6-2-4-7-3-1-5-8(7)10/h7-8,10H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COPSDBLYEBSARS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)CCC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60524035 |
Source
|
Record name | 3-(2-Hydroxycyclopentyl)propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60524035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88904-01-2 |
Source
|
Record name | 3-(2-Hydroxycyclopentyl)propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60524035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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